1-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a piperazine ring and substituted with dimethylphenyl and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(3,4-Dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
1-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine is unique due to its specific substitution pattern and the presence of both dimethylphenyl and methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-17-8-9-19(14-18(17)2)20-15-31-25-23(20)24(26-16-27-25)29-12-10-28(11-13-29)21-6-4-5-7-22(21)30-3/h4-9,14-16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWHSZNBAJZQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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